molecular formula C16H20FNO3 B11170310 Ethyl 1-[2-(4-fluorophenyl)acetyl]piperidine-4-carboxylate

Ethyl 1-[2-(4-fluorophenyl)acetyl]piperidine-4-carboxylate

Cat. No.: B11170310
M. Wt: 293.33 g/mol
InChI Key: IBXUCVAUSCGICB-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-fluorophenyl)acetyl]piperidine-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(4-fluorophenyl)acetyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Esterification: The ester functional group is introduced through esterification reactions involving carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(4-fluorophenyl)acetyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 1-[2-(4-fluorophenyl)acetyl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(4-fluorophenyl)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating neurotransmitter receptors or inhibiting specific enzymes involved in inflammatory pathways . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-(4-fluorophenyl)acetyl]piperidine-4-carboxylate is unique due to its specific combination of a fluorophenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H20FNO3

Molecular Weight

293.33 g/mol

IUPAC Name

ethyl 1-[2-(4-fluorophenyl)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C16H20FNO3/c1-2-21-16(20)13-7-9-18(10-8-13)15(19)11-12-3-5-14(17)6-4-12/h3-6,13H,2,7-11H2,1H3

InChI Key

IBXUCVAUSCGICB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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